molecular formula C11H15NO2 B1426508 Methyl 4-(1-amino-1-methylethyl)benzoate CAS No. 79361-96-9

Methyl 4-(1-amino-1-methylethyl)benzoate

Cat. No. B1426508
CAS RN: 79361-96-9
M. Wt: 193.24 g/mol
InChI Key: SBUZHYFEMUJDEB-UHFFFAOYSA-N
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Description

“Methyl 4-(1-amino-1-methylethyl)benzoate” is a chemical compound with the molecular formula C11H15NO2 . It is used in various scientific research studies.


Molecular Structure Analysis

The molecular structure of “Methyl 4-(1-amino-1-methylethyl)benzoate” consists of a benzene ring substituted with a methyl ester group and a 1-amino-1-methylethyl group .


Chemical Reactions Analysis

Esters, including “Methyl 4-(1-amino-1-methylethyl)benzoate”, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols .


Physical And Chemical Properties Analysis

“Methyl 4-(1-amino-1-methylethyl)benzoate” has a molecular weight of 193.24 . Other physical and chemical properties such as boiling point, density, and acidity are not explicitly mentioned in the search results.

Scientific Research Applications

1. Hydrogen-Bonded Supramolecular Structures

Research by Portilla et al. (2007) has demonstrated the formation of hydrogen-bonded supramolecular structures in compounds related to Methyl 4-(1-amino-1-methylethyl)benzoate. They explored the linkage of molecules by various types of hydrogen bonds, contributing to the understanding of molecular assembly in similar compounds (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

2. Synthesis of Radioactively Labeled Compounds

Taylor et al. (1996) investigated the synthesis of radioactively labeled derivatives of compounds similar to Methyl 4-(1-amino-1-methylethyl)benzoate. These derivatives are valuable for tracing and imaging in various biological and medical research contexts (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

3. Base-Induced Cyclization Studies

A study by Ukrainets et al. (2014) involved the cyclization of Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate in the presence of bases, which is closely related to Methyl 4-(1-amino-1-methylethyl)benzoate. This research aids in understanding the chemical behavior under varying conditions (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

4. Characterization of Similar Compounds

Mohamad, Hassan, and Yusoff (2017) characterized Methyl 4-(4-aminostyryl) benzoate, a compound similar to Methyl 4-(1-amino-1-methylethyl)benzoate, using various analytical techniques. This research contributes to the understanding of the physical and chemical properties of such compounds (Mohamad, Hassan, & Yusoff, 2017).

5. Scent Compound Biosynthesis in Flowers

Dudareva et al. (2000) investigated the biosynthesis of methyl benzoate, a primary scent compound in snapdragon flowers. This research contributes to the broader understanding of volatile ester synthesis in plants (Dudareva, Murfitt, Mann, Gorenstein, Kolosova, Kish, Bonham, & Wood, 2000).

6. Photopolymerization Applications

Guillaneuf et al. (2010) explored the use of a compound similar to Methyl 4-(1-amino-1-methylethyl)benzoate in photopolymerization processes. This research is significant in the field of material science and photopolymerization technologies (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

7. Paraoxonase 1 Inhibition Studies

Korkmaz et al. (2022) investigated the inhibition of Paraoxonase 1 by methyl benzoate derivatives. Understanding the interaction with enzymes like Paraoxonase 1 is crucial for the development of new therapeutic agents (Korkmaz, Türkeş, Demir, Özdemir, & Beydemir, 2022).

Safety And Hazards

While specific safety and hazard information for “Methyl 4-(1-amino-1-methylethyl)benzoate” is not available, it’s important to handle all chemical compounds with appropriate safety measures. This includes wearing protective equipment and working in a well-ventilated area .

properties

IUPAC Name

methyl 4-(2-aminopropan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,12)9-6-4-8(5-7-9)10(13)14-3/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUZHYFEMUJDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1-amino-1-methylethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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